
(S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid is a complex organic compound that belongs to the class of amino acids This compound is characterized by its unique structure, which includes both amino and guanidino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of protected amino acids and guanidino compounds, which are then coupled through peptide bond formation. The reaction conditions often require the use of coupling reagents such as carbodiimides and protecting groups to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale peptide synthesizers. These machines automate the process of peptide bond formation, allowing for the efficient production of the compound in large quantities. The use of high-purity reagents and stringent reaction conditions ensures the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxo derivatives.
Reduction: The addition of hydrogen or removal of oxygen, leading to the formation of reduced derivatives.
Substitution: Replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in various biochemical pathways and can be used to study enzyme-substrate interactions.
Industry: Used in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Arginine: Another amino acid with a guanidino group, but with a different structure.
L-Lysine: Similar in structure but lacks the guanidino group.
Uniqueness
(S)-2-Amino-6-((S)-2-amino-5-guanidinopentanamido)hexanoic acid is unique due to its specific combination of amino and guanidino functional groups, which confer distinct biochemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H26N6O3 |
|---|---|
Poids moléculaire |
302.37 g/mol |
Nom IUPAC |
(2S)-2-amino-6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C12H26N6O3/c13-8(5-3-7-18-12(15)16)10(19)17-6-2-1-4-9(14)11(20)21/h8-9H,1-7,13-14H2,(H,17,19)(H,20,21)(H4,15,16,18)/t8-,9-/m0/s1 |
Clé InChI |
HOGMECWNPMOJQW-IUCAKERBSA-N |
SMILES isomérique |
C(CCNC(=O)[C@H](CCCN=C(N)N)N)C[C@@H](C(=O)O)N |
SMILES canonique |
C(CCNC(=O)C(CCCN=C(N)N)N)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1S,2R,3S,4R)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B13127753.png)











